molecular formula C11H18O3 B075198 1-Acetyl-cyclohexanecarboxylic acid ethyl ester CAS No. 1132-86-1

1-Acetyl-cyclohexanecarboxylic acid ethyl ester

Cat. No. B075198
CAS RN: 1132-86-1
M. Wt: 198.26 g/mol
InChI Key: NJQOQWYCTZWWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-cyclohexanecarboxylic acid ethyl ester, also known as ethyl 1-acetyl-1-cyclohexanecarboxylate, is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of cyclohexanecarboxylic acid and is widely used in various fields of research. The purpose of

Mechanism Of Action

The mechanism of action of 1-Acetyl-cyclohexanecarboxylic acid 1-Acetyl-cyclohexanecarboxylic acid ethyl ester ester is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions, such as acylation and alkylation reactions. It is also known to form hydrogen bonds with other molecules, which can influence the reactivity and selectivity of the reaction.

Biochemical And Physiological Effects

1-Acetyl-cyclohexanecarboxylic acid 1-Acetyl-cyclohexanecarboxylic acid ethyl ester ester does not have any known biochemical or physiological effects. It is considered to be a relatively inert compound that is not toxic to humans or animals.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Acetyl-cyclohexanecarboxylic acid 1-Acetyl-cyclohexanecarboxylic acid ethyl ester ester in lab experiments include its high purity, low toxicity, and ease of handling. It is also readily available and relatively inexpensive. However, the limitations of using this compound include its limited solubility in water and some organic solvents, which can affect the reaction yield and selectivity.

Future Directions

There are several future directions for research on 1-Acetyl-cyclohexanecarboxylic acid 1-Acetyl-cyclohexanecarboxylic acid ethyl ester ester. One area of interest is the development of new synthetic methods for this compound, which can improve the yield and selectivity of the reaction. Another area of interest is the application of this compound in the synthesis of new pharmaceuticals and agrochemicals. Furthermore, the use of this compound as a chiral building block in asymmetric catalysis is an area of active research.

Synthesis Methods

The synthesis of 1-Acetyl-cyclohexanecarboxylic acid 1-Acetyl-cyclohexanecarboxylic acid ethyl ester ester is achieved by reacting 1-Acetyl-cyclohexanecarboxylic acid ethyl ester cyclohexanecarboxylate with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation. This method is simple and efficient, and the yield of the product is high.

Scientific Research Applications

1-Acetyl-cyclohexanecarboxylic acid 1-Acetyl-cyclohexanecarboxylic acid ethyl ester ester has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a building block in the synthesis of chiral ligands for asymmetric catalysis. Furthermore, it is used as a solvent in various chemical reactions.

properties

CAS RN

1132-86-1

Product Name

1-Acetyl-cyclohexanecarboxylic acid ethyl ester

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 1-acetylcyclohexane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-14-10(13)11(9(2)12)7-5-4-6-8-11/h3-8H2,1-2H3

InChI Key

NJQOQWYCTZWWOT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCCCC1)C(=O)C

Canonical SMILES

CCOC(=O)C1(CCCCC1)C(=O)C

Origin of Product

United States

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